molecular formula C9H16O3 B018758 Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 54911-85-2

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B018758
CAS No.: 54911-85-2
M. Wt: 172.22 g/mol
InChI Key: UWMPHMYUITTYTD-UHFFFAOYSA-N
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Description

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Key Intermediate in Chemical Reactions : Methyl 4-hydroxy-2-butynoate, a related compound, is crucial in Grignard and related reactions. It's used to form acetals and ketals, protect against oxygen, and create potential explosives (Earl & Townsend, 2003).

  • Pharmaceutical Applications : Compounds synthesized using this chemical have shown high inhibitory activity against human topoisomerase I and II. This suggests potential use as a pharmaceutical agent for conditions like fibrosis (D’yakonov et al., 2015a), (D’yakonov et al., 2015b).

  • Intermediate for Synthesizing Other Compounds : An efficient synthesis of 2-hydroxycyclobutanone derivatives, which can be used as intermediates for the synthesis of 1,4-diketones and cyclopentenones, has been demonstrated (Murai, Ono & Masamune, 1977).

  • Tyrosinase Inhibitor for Cosmetic Applications : The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, an effective tyrosinase inhibitor, has been optimized for cosmetic applications (Chen Ying-qi, 2010).

  • Studying Nitrogen-Oxygen Bonds in Chemistry : MTOTHP, a molecule related to this chemical, is key in understanding the stability of nitrogen-oxygen bonds and their role in photochemical excitation (Vénosová et al., 2020).

  • Environmental Applications : The Montmorillonite K10 clay-catalyzed reaction enables environmentally friendly synthesis of related compounds in an undergraduate organic laboratory setting (Dintzner et al., 2012).

  • Antihypertensive Agents : O-heterocyclic angiotensin converting enzyme inhibitors from Sargassum wightii, derived from a related chemical process, show potential as antihypertensive agents due to their antioxidative properties (Maneesh & Chakraborty, 2018).

  • Synthesis of Statins : A method for preparing a δ-formyl-δ-valerolactone precursor, related to the synthesis process of Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, provides a key platform for statin synthesis (Časar & Košmrlj, 2009).

Properties

IUPAC Name

4-(oxan-2-yloxy)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPHMYUITTYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338796
Record name Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54911-85-2
Record name Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of the "1,2-epoxy-4-(tetrahydropyranyloxy)butane" in the synthesis of exogonic acid?

A1: While the abstract doesn't explicitly detail the mechanism, it states that "1,2-epoxy-4-(tetrahydropyranyloxy)butane" is used in a sequential alkylation step alongside epoxypropane. This suggests that this compound acts as an alkylating agent. []

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